molecular formula C18H16N6OS B3007704 N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide CAS No. 890943-50-7

N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide

Cat. No.: B3007704
CAS No.: 890943-50-7
M. Wt: 364.43
InChI Key: HWOPIMKKFYYZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C18H16N6OS and its molecular weight is 364.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Antitumor Activities

Research on compounds structurally related to N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide has demonstrated significant potential in the fields of antioxidant and antitumor therapies. A study by Abu-Hashem et al. (2010) synthesized novel derivatives incorporating thiophenecarbohydrazide, thienopyrazole, and thienopyrimidine frameworks, showing promising antitumor and antioxidant activities. These compounds, derived from 2-amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester and 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide, demonstrated significant pharmacological properties, highlighting their potential in developing new therapeutic agents (Abu‐Hashem, El-Shehry, & Badria, 2010).

Antibacterial Activities

Another aspect of research on similar compounds involves their antibacterial efficacy. Asiri and Khan (2011) reported on the synthesis of bis-chalcone derivatives derived from thiophene and their cyclized products, exhibiting notable antibacterial activities against both Gram-positive and Gram-negative bacteria. The study underscored the potential of these compounds in addressing bacterial infections, offering a foundation for further exploration in antimicrobial drug development (Asiri & Khan, 2011).

Antimicrobial and Anticancer Potential

Khan et al. (2014) conducted a green synthesis of pyrazoline and pyrimidine derivatives from 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone, revealing their antimicrobial properties. This study, along with its computational analysis, not only demonstrated the compounds' effectiveness against bacteria but also highlighted the utility of computational tools in predicting biological activities, paving the way for more efficient drug design processes (Khan, Asiri, Kumar, & Sharma, 2014).

Cytotoxic Heterocyclic Compounds

Research by Mansour et al. (2020) on the utilization of a propenone derivative in synthesizing new cytotoxic heterocyclic compounds has expanded the application horizon of related compounds. This study synthesized novel pyridine, pyrimidine, pyrazole, and isoxazole derivatives, evaluated for their in vitro cytotoxic activity against cancer cell lines, indicating their potential as cancer therapeutics (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . It could also be tested against various cancer cell lines to evaluate its anticancer activity .

Properties

IUPAC Name

N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS/c1-11-5-6-14(12(2)8-11)24-17-13(9-21-24)16(19-10-20-17)22-23-18(25)15-4-3-7-26-15/h3-10H,1-2H3,(H,23,25)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOPIMKKFYYZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.